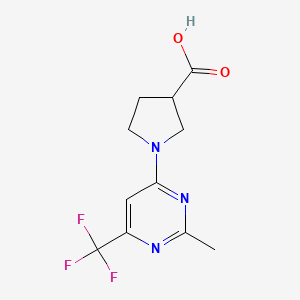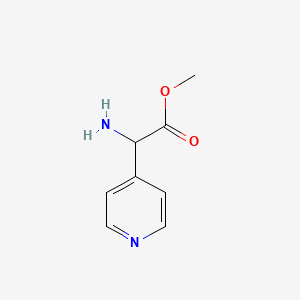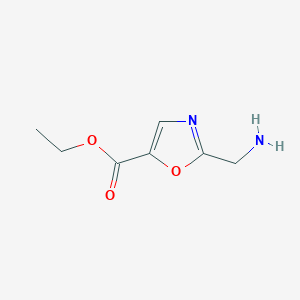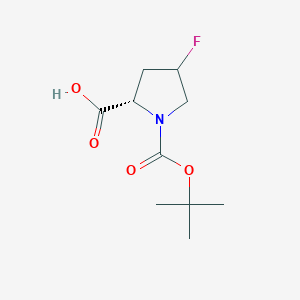![molecular formula C18H24N2O3 B15228968 tert-Butyl 4-methyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B15228968.png)
tert-Butyl 4-methyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-methyl-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate is a spirocyclic oxindole compound. Spirocyclic compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound has garnered interest due to its potential biological activities and applications in drug discovery .
Métodos De Preparación
The synthesis of tert-Butyl 4-methyl-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate involves several key steps. The process begins with the preparation of ethyl 2-oxindoline-5-carboxylate, which undergoes dianion alkylation and cyclization . The resulting spirocyclic oxindole is then subjected to demethylation to yield the target compound. The overall yield of this synthetic route is approximately 35% over eight steps, and it does not require chromatographic purification .
Análisis De Reacciones Químicas
tert-Butyl 4-methyl-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxindole derivatives, while reduction can produce reduced spirocyclic compounds .
Aplicaciones Científicas De Investigación
tert-Butyl 4-methyl-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological receptors, making it a candidate for drug discovery.
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-methyl-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to a variety of receptors, influencing biological processes such as hormone secretion and neurotransmitter activity . The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar compounds to tert-Butyl 4-methyl-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate include:
tert-Butyl 2’-amino-3’-cyano-6’-methyl-2-oxospiro[indoline-3,4’-pyran]-5’-carboxylate: This compound has a similar spirocyclic structure but differs in its functional groups and biological activities.
1’-methyl-2-oxospiro[indoline-3,4’-piperidine]-5-carboxylate: Another spirocyclic oxindole with different substituents, leading to varied chemical and biological properties.
The uniqueness of tert-Butyl 4-methyl-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate lies in its specific combination of functional groups and its potential for diverse biological activities .
Propiedades
Fórmula molecular |
C18H24N2O3 |
|---|---|
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
tert-butyl 4-methyl-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C18H24N2O3/c1-12-6-5-7-13-14(12)18(15(21)19-13)8-10-20(11-9-18)16(22)23-17(2,3)4/h5-7H,8-11H2,1-4H3,(H,19,21) |
Clave InChI |
HLEKNVFKVAHNMY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)NC(=O)C23CCN(CC3)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenol](/img/structure/B15228892.png)





![3-Methoxybicyclo[1.1.1]pentan-1-amine](/img/structure/B15228926.png)


![4-Chloro-1-cyclohexyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15228951.png)



